(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Catalog No.
S1527805
CAS No.
149057-20-5
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Using racemic epoxide or unprotected amine requires costly chiral separation or suffers self-polymerization. (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate (CAS 149057-20-5) provides a stable, enantiopure Boc-amine building block that:

  • Avoids 50% yield loss from chiral resolution
  • Prevents epoxide self-polymerization through Boc protection
  • Enables regioselective ring-opening for oxazolidinone, beta-amino alcohol, and peptidomimetic synthesis

Stable at 2-8°C, suitable for bulk procurement and scale-up.

CAS Number

149057-20-5

Product Name

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

IUPAC Name

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1

InChI Key

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N

SMILES

CC(C)(C)OC(=O)NCC1CO1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CO1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CO1

Synonyms

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, tert-Butyl (R)-oxiran-2-ylmethylcarbamate, (R)-2-(Boc-aminomethyl)oxirane, (R)-N-Boc-2-oxiranylmethylamine, Boc-(R)-2-oxiranylmethylamine

Purity

≥95%

Package Size

1 g, 5 g, 25 g

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate (CAS 149057-20-5) is an enantiopure chiral building block featuring a reactive oxirane ring and a Boc-protected primary amine. With a molecular weight of 173.21 g/mol, this compound serves as a critical precursor in the synthesis of chiral 1-amino-2-hydroxy scaffolds, including beta-amino alcohols, oxazolidinones, and peptidomimetics [1]. By providing a pre-installed, orthogonally protected nitrogen atom adjacent to a stereodefined epoxide, it enables process chemists to execute regioselective nucleophilic ring-opening reactions while strictly controlling downstream stereochemistry. Its stability under standard storage conditions (2-8°C) makes it highly suitable for bulk procurement and scale-up manufacturing compared to unprotected alternatives[2].

Research Fit

Chirality
Single (R)-enantiomer epoxide for stereochemical control
Reactivity
Oxirane ring enables stereospecific nucleophilic ring-opening
Protection
Boc-protected amine compatible with multistep synthetic routes

Substituting (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate with its racemic counterpart (CAS 115198-80-6) or unprotected analogs introduces severe process inefficiencies. Utilizing the racemate mandates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and necessitates expensive, solvent-intensive chiral chromatography or diastereomeric crystallization [1]. Furthermore, attempting to use the unprotected (R)-oxiranylmethanamine results in rapid intermolecular self-polymerization between the free amine and the epoxide, severely compromising shelf life and reproducibility [2]. Alternatively, employing (S)-epichlorohydrin requires a subsequent amination step that frequently suffers from poor regioselectivity and over-alkylation, generating complex impurity profiles that are avoided by the pre-installed Boc-amine of CAS 149057-20-5 [3].

Substitution Risk

Racemic mixture introduces both enantiomers, which may reduce stereoselectivity in asymmetric synthesis and require chiral resolution.
(S)-enantiomer yields opposite stereochemical outcomes, potentially incompatible with (R)-configured target pathways or binding models.
Purity specifications of racemate or opposite enantiomer do not address enantiomeric composition, a critical attribute for stereospecific applications.

Elimination of Chiral Resolution Yield Penalties

When synthesizing stereospecific beta-amino alcohols, starting with enantiopure (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate allows for a theoretical maximum yield of 100% for the target stereoisomer. In contrast, utilizing the racemic baseline (CAS 115198-80-6) requires downstream chiral resolution, which structurally limits the maximum yield to <50% and introduces significant mass loss during the separation phase[1].

Evidence DimensionMaximum theoretical yield of target enantiomer
Target Compound Data100% (no resolution required)
Comparator Or Baseline<50% (Racemate CAS 115198-80-6 requiring late-stage resolution)
Quantified Difference>50% absolute increase in theoretical yield
ConditionsAsymmetric synthesis of chiral 1-amino-2-hydroxy scaffolds

Procuring the enantiopure (R)-isomer eliminates the massive material waste and high operational costs associated with late-stage chiral separations.

Chiral Ligand ee
Class-level inference
>95% eevs0% ee (racemate)
Asymmetric hydrogenation context
Supports high stereochemical fidelity in chiral ligand synthesis
Source data to verify; class-level inference

Extended Shelf-Life and Handling Stability vs. Unprotected Amines

The presence of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the stability profile of the molecule. Unprotected (R)-oxiranylmethanamine is highly unstable at room temperature, undergoing rapid intermolecular nucleophilic attack (self-polymerization) that degrades the material within days. Conversely, the Boc-protected compound (CAS 149057-20-5) suppresses this nucleophilic reactivity, ensuring >12 months of stability when stored sealed at 2-8°C[1].

Evidence DimensionBulk storage stability and shelf-life
Target Compound Data>12 months at 2-8°C without significant polymerization
Comparator Or BaselineRapid degradation/polymerization within days at ambient conditions (Unprotected amine)
Quantified DifferenceOrders of magnitude increase in viable shelf-life
ConditionsBulk storage and scale-up procurement handling

Extended stability is an absolute prerequisite for bulk procurement, inventory management, and reproducible scale-up manufacturing.

Purity (HPLC)
Data to verify
98%
by HPLC
Defined chemical purity for single enantiomer procurement
Enantiomeric purity not addressed by racemate specifications

Orthogonal Deprotection Compatibility with Reducible Groups

In complex API synthesis, the choice of amine protecting group dictates late-stage functional group compatibility. The Boc group in CAS 149057-20-5 is cleaved under mild acidic conditions (e.g., TFA or HCl), which perfectly preserves reducible functional groups such as alkenes, alkynes, or benzyl ethers. In contrast, the Cbz-protected analog typically requires catalytic hydrogenolysis (Pd/C, H2) for removal, a process that concurrently reduces these sensitive functional groups, leading to significant product degradation [1].

Evidence DimensionPreservation of reducible functional groups during deprotection
Target Compound Data~100% preservation (Boc cleavage via mild acid)
Comparator Or BaselineHigh degradation/reduction of sensitive groups (Cbz cleavage via hydrogenolysis)
Quantified DifferenceAvoidance of off-target reduction during amine deprotection
ConditionsLate-stage deprotection in the presence of alkenes/alkynes

The Boc-protected variant is mandatory when the downstream synthetic route involves reducible motifs that cannot survive hydrogenolysis.

Ring-Opening Outcome
Class-level inference
Single enantiomer alcoholvsracemic alcohol
Stereospecific nucleophilic attack
May support direct synthesis of enantiopure alcohols without chiral resolution
Direct comparative yield data not located; class-level inference

Regioselective Amine Installation vs. Epichlorohydrin

Synthesizing chiral 1-amino-2-hydroxy scaffolds using (S)-epichlorohydrin requires an external amination step, which frequently yields >15-20% of undesired regioisomers or over-alkylated secondary/tertiary amine impurities. Procuring (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate completely bypasses this problematic step, as the primary amine is already regioselectively installed and protected, ensuring clean downstream nucleophilic opening of the epoxide at the C3 position[1].

Evidence DimensionRegioisomeric and over-alkylation impurities
Target Compound DataNegligible (pre-installed, protected amine)
Comparator Or Baseline>15-20% impurity profile (Epichlorohydrin + direct amination)
Quantified DifferenceElimination of amination-related side products
ConditionsSynthesis of primary chiral beta-amino alcohols

Bypassing the direct amination of epoxides drastically simplifies the impurity profile and reduces the need for complex chromatographic purification.

Synthesis of Chiral Oxazolidinone Antibacterials

The compound serves as a highly efficient starting material for oxazolidinone derivatives, where the (R)-epoxide configuration perfectly dictates the required stereocenter upon reaction with aryl amines, eliminating the need for late-stage chiral resolution [1].

Production of Stereospecific Beta-Blockers

Acts as a direct precursor for aryloxypropanolamine APIs. The pre-installed Boc-amine prevents over-alkylation during synthesis, while the (R)-stereocenter ensures the correct receptor binding affinity without generating racemic waste [2].

Development of Hydroxyethylamine Transition-State Isosteres

Essential for peptidomimetic protease inhibitors (e.g., secretase or HIV protease inhibitors), where the Boc group allows for orthogonal peptide coupling strategies after the epoxide is opened, preserving reducible functional groups elsewhere in the molecule [3].

Application Fit

Application
Selection Property
Validation Focus
Chiral ligand synthesis for asymmetric catalysis
Single (R)-enantiomer building block
Enantioselectivity in catalytic reactions
Enantiopure pharmaceutical intermediate research
(R)-configuration for target binding studies
Stereochemical integrity in enzyme interaction models
Stereospecific synthesis of chiral alcohols and amines
Epoxide reactivity with stereospecific opening
Enantiomeric purity of products; may reduce need for resolution

XLogP3

0.6

Other CAS

149057-20-5

Wikipedia

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

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